8-Methyl Varenicline Hydrochloride
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Overview
Description
8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:
Reaction with Haloacetaldehyde: The protected diaminoazatricyclo compound reacts with haloacetaldehyde in the presence of an oxygen source such as lead monoxide, manganese dioxide, mercuric iodide, or ceric ammonium nitrate.
Deprotection: The intermediate compound undergoes deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Methyl Varenicline Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
8-Methyl Varenicline Hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It specifically targets the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, as well as the α7 neuronal nAChR . By binding to these receptors, the compound modulates dopaminergic function, reducing nicotine craving and withdrawal symptoms .
Comparison with Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid with a different mechanism of action.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum.
Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .
Properties
Molecular Formula |
C14H16ClN3 |
---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |
InChI Key |
IPBMEWRYCHCXHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |
Origin of Product |
United States |
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